molecular formula C11H9N3O3S B1286100 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide CAS No. 667442-44-6

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide

Cat. No.: B1286100
CAS No.: 667442-44-6
M. Wt: 263.27 g/mol
InChI Key: WWOOQXHYOSNLTO-UHFFFAOYSA-N
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Description

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This particular compound is characterized by the presence of an amino group at the 2-position, a nitrophenyl group at the N-position, and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Safety and Hazards

“2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide” is classified as an irritant . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-cyano-N-(4-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine. This reaction yields the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions under controlled conditions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used for synthesizing aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide involves its interaction with various molecular targets. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, nitrophenyl group, and carboxamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-N-(4-nitrophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c12-10-9(5-6-18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOQXHYOSNLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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